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Compound of Interest

Compound Name: 3-Iodobenzonitrile

Cat. No.: B1295488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Iodobenzonitrile (CAS No. 69113-59-3), a halogenated aromatic nitrile. The information

presented herein is intended to support research and development activities by providing

detailed spectroscopic characterization and the methodologies used for data acquisition.

Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 3-Iodobenzonitrile.

¹H NMR (Proton NMR) Data
Proton NMR data for 3-Iodobenzonitrile reveals four distinct signals in the aromatic region,

corresponding to the four protons on the benzene ring. The chemical shifts (δ), multiplicities,

and coupling constants (J) are crucial for the structural elucidation of substituted benzene

rings.
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Proton
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H-2 7.99 t 1.5

H-6 7.82 dt 7.8, 1.3

H-4 7.72 ddd 7.9, 1.5, 1.0

H-5 7.23 t 7.8

¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum of 3-Iodobenzonitrile displays six signals, corresponding to the seven

carbon atoms in the molecule, with two carbons being chemically equivalent. The chemical

shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon Chemical Shift (δ) ppm

C-4 140.7

C-6 138.1

C-2 131.0

C-5 130.2

C-1 (CN) 117.1

C-3 (C-I) 93.5

Note: The assignment of C-1 and C-3 is based on established chemical shift ranges for nitriles

and carbon atoms bearing an iodine substituent.

IR (Infrared) Spectroscopy Data
The infrared spectrum of 3-Iodobenzonitrile exhibits characteristic absorption bands that

confirm the presence of its key functional groups: the nitrile group (C≡N) and the aromatic ring.
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Wavenumber (cm⁻¹) Intensity
Functional Group

Assignment

~3080 Medium Aromatic C-H stretch

~2230 Strong C≡N (Nitrile) stretch

~1570 Medium Aromatic C=C stretch

~780 Strong
Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS) Data
Electron ionization mass spectrometry of 3-Iodobenzonitrile results in a molecular ion peak

and several characteristic fragment ions. The mass-to-charge ratios (m/z) and their relative

intensities are key for confirming the molecular weight and fragmentation pattern. The NIST

database reports the top three mass-to-charge ratio (m/z) peaks for this compound as 102,

229, and 75, which are characteristic of the molecule's fragmentation under electron ionization.

[1]

m/z Relative Intensity (%) Fragment Ion

229 100 [M]⁺ (Molecular Ion)

102 ~60 [M - I]⁺

75 ~40 [C₆H₃]⁺

Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data

presented above. These protocols are based on standard practices for the analysis of solid

organic compounds.

NMR Spectroscopy
Sample Preparation: A sample of 3-Iodobenzonitrile (approximately 10-20 mg for ¹H NMR and

50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent,
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typically chloroform-d (CDCl₃). The solution is then filtered through a pipette with a cotton or

glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[2][3][4][5]

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used.

The spectral width is set to cover the aromatic region (approximately 0-10 ppm).

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or

an internal standard like tetramethylsilane (TMS) at 0 ppm.

¹³C NMR:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled pulse sequence is typically used to simplify the spectrum and

enhance signal intensity.

The spectral width is set to encompass the expected range for aromatic and nitrile

carbons (approximately 0-150 ppm).

A longer acquisition time and a greater number of scans are required compared to ¹H

NMR due to the lower natural abundance of ¹³C.

Chemical shifts are referenced to the solvent peak (e.g., the central peak of the CDCl₃

triplet at 77.16 ppm).

IR Spectroscopy
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Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

A small amount of the solid 3-Iodobenzonitrile powder is placed directly onto the diamond

or germanium crystal of the ATR accessory.[6][7]

A pressure arm is applied to ensure good contact between the sample and the crystal.[6][7]

No further sample preparation is required.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory is used.

A background spectrum of the clean, empty ATR crystal is recorded first and automatically

subtracted from the sample spectrum.

The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32)

to improve the signal-to-noise ratio.

The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry
Sample Introduction and Ionization (Electron Ionization - EI):

A small amount of the solid 3-Iodobenzonitrile is loaded into a capillary tube which is then

placed on the tip of a direct insertion probe.[8]

The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.

The probe is heated, causing the sample to vaporize directly into the ion source where it is

bombarded with a beam of high-energy electrons (typically 70 eV).[8][9][10][11]

Instrumentation and Data Acquisition:

Mass Spectrometer: A mass spectrometer capable of electron ionization, such as a

quadrupole or time-of-flight (TOF) analyzer, is used.
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The instrument is calibrated using a known standard.

The mass spectrum is scanned over a relevant mass range (e.g., m/z 50-300) to detect the

molecular ion and fragment ions.

The data system records the m/z values and their relative abundances.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 3-Iodobenzonitrile.

Sample Preparation

Spectroscopic Analysis

Data Interpretation
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Spectroscopic analysis workflow for 3-Iodobenzonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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